1,4-dimethyl-2-azabicyclo[2.1.1]hexane
Description
Structure
3D Structure
Properties
CAS No. |
2680534-13-6 |
|---|---|
Molecular Formula |
C7H13N |
Molecular Weight |
111.18 g/mol |
IUPAC Name |
1,4-dimethyl-2-azabicyclo[2.1.1]hexane |
InChI |
InChI=1S/C7H13N/c1-6-3-7(2,4-6)8-5-6/h8H,3-5H2,1-2H3 |
InChI Key |
ZGZRMQDHVGCERE-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(C1)(NC2)C |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for the 2 Azabicyclo 2.1.1 Hexane Scaffold
Precursor-Based Cyclization Strategies
Precursor-based cyclization strategies represent a foundational approach to the synthesis of the 2-azabicyclo[2.1.1]hexane skeleton. These methods often involve the construction of a suitable cyclobutane (B1203170) intermediate, which is then induced to cyclize and form the desired bicyclic system.
Synthesis from cis-Cyclobut-3-ene-1,2-dicarboxylic Anhydride (B1165640) Derivatives
An effective and well-documented strategy for the synthesis of the 2-azabicyclo[2.1.1]hexane ring system commences with cis-cyclobut-3-ene-1,2-dicarboxylic anhydride. acs.orgnih.gov This starting material is typically prepared via a photochemical [2+2] cycloaddition. acs.org The subsequent steps involve the conversion of the anhydride to a dicarbamate, followed by a key stereoselective electrophilic addition and an intramolecular ring closure. acs.orgnih.gov
Formation of the Precursor : The starting anhydride is reduced to the corresponding diol, which is then converted to a diamine under standard conditions. acs.org
Electrophilic Addition : A crucial step involves the stereoselective addition of an electrophile, such as phenylselenyl bromide, to the double bond of the cyclobutene (B1205218) dicarbamate. acs.orgacs.org
Intramolecular Cyclization : The resulting intermediate undergoes ring closure, typically facilitated by a base like sodium hydride, to furnish the 2-azabicyclo[2.1.1]hexane structure. acs.orgnih.govresearchgate.net
Functional Group Manipulation : Subsequent steps can include the reductive removal of the activating group (e.g., phenylselenyl group) and deprotection to yield functionalized 2-azabicyclo[2.1.1]hexanes. acs.orgacs.org This methodology has proven to be efficient for multigram-scale preparation. acs.org
Table 1: Key Reaction Steps for Synthesis from cis-Cyclobut-3-ene-1,2-dicarboxylic Anhydride
| Step | Reactant(s) | Reagent(s) | Product | Yield | Reference(s) |
|---|---|---|---|---|---|
| 1 | trans-dichloroethene, maleic anhydride | Light (photochemical) | cis-cyclobut-3-ene-1,2-dicarboxylic anhydride | - | acs.org |
| 2 | cis-cyclobut-3-ene-1,2-dicarboxylic anhydride | LiAlH₄ | Diol intermediate | Excellent | acs.org |
| 3 | Diol intermediate | 1. MsCl, Et₃N 2. NaN₃ | Diazide intermediate | 75% | acs.org |
| 4 | Cyclobutene dicarbamate | PhSeBr | Phenylselenyl-substituted intermediate | - | acs.orgnih.gov |
| 5 | Phenylselenyl-substituted intermediate | NaH | 2-Azabicyclo[2.1.1]hexane derivative | Satisfying | acs.orgnih.gov |
Photochemical Routes to Azabicyclic Cores
Photochemical reactions are instrumental in the synthesis of the 2-azabicyclo[2.1.1]hexane scaffold, particularly in the initial construction of the cyclobutane ring. The light-induced [2+2] cycloaddition of maleic anhydride derivatives is a common method to produce the necessary cis-cyclobut-3-ene-1,2-dicarboxylic anhydride precursor. acs.orgnih.govresearchgate.net
Furthermore, photochemical methods have been employed in the intramolecular cyclization of certain linear substrates to directly form the bicyclic core. acs.org For instance, the irradiation of appropriately substituted 1,2-dihydropyridines can lead to the formation of 2-azabicyclo[2.2.0]hex-5-enes, which can then be rearranged to the desired 2-azabicyclo[2.1.1]hexane system. lookchem.com Photochemical cycloadditions have also been utilized to introduce various substituents onto the bicyclic framework. cdnsciencepub.com
Stereoselective Electrophilic Addition and Subsequent Ring Closure
A pivotal step in many precursor-based syntheses is the stereoselective electrophilic addition to a cyclobutene derivative, which sets the stereochemistry for the subsequent ring closure. The addition of phenylselenyl bromide to a cyclobutene dicarbamate is a prime example of this strategy, leading to a key intermediate for cyclization. acs.orgnih.govacs.org
Another powerful approach involves the bromine-mediated rearrangement of 2-azabicyclo[2.2.0]hex-5-enes. rsc.org In this method, the treatment of these precursors with an electrophilic bromine source, such as N-bromosuccinimide (NBS) in wet DMSO, can lead to the formation of rearranged 5-anti-bromo-6-anti-hydroxy-2-azabicyclo[2.1.1]hexanes. nih.gov The reaction proceeds through a proposed strained intermediate that is opened by a nucleophile to yield the rearranged bicyclic product. rsc.org The outcome of these reactions, whether yielding rearranged or unrearranged products, is highly dependent on the substituents present on the starting 2-azabicyclo[2.2.0]hex-5-ene. lookchem.comnih.gov
Cycloaddition Reactions in Azabicyclo[2.1.1]hexane Construction
Cycloaddition reactions have emerged as a modern and highly efficient strategy for the construction of the 2-azabicyclo[2.1.1]hexane scaffold. These methods often offer a more direct and modular approach compared to traditional precursor-based cyclizations.
Formal (3+2) Cycloadditions of Bicyclo[1.1.0]butanes with Imines
A significant advancement in the synthesis of 2-azabicyclo[2.1.1]hexanes is the Lewis acid-catalyzed formal (3+2) cycloaddition of bicyclo[1.1.0]butanes (BCBs) with imines. nih.govacs.orgresearchgate.net This strain-release-driven reaction provides a single-step synthesis of the azabicyclic core. researchgate.net The reaction is believed to proceed through a concerted nucleophilic ring-opening of the BCB by the imine. researchgate.netthieme-connect.com This methodology has been shown to be effective for a range of N-arylimines and BCBs featuring various functionalities. researchgate.netnih.gov The development of this reaction using microscale high-throughput experimentation has been instrumental in its optimization. researchgate.net
Enantioselective Variants in Cycloaddition Approaches
The demand for enantioenriched 2-azabicyclo[2.1.1]hexane derivatives for applications in drug discovery has spurred the development of enantioselective cycloaddition strategies. researchgate.netthieme-connect.de Several catalytic systems have been successfully employed to achieve high levels of enantioselectivity in the formal (3+2) cycloaddition of BCBs with imines.
These asymmetric approaches include:
Zinc-Catalyzed Cycloadditions : An enantioselective zinc-catalyzed (3+2) cycloaddition of BCBs with imines has been reported to produce 2-azabicyclo[2.1.1]hexanes with high yields and enantiomeric ratios. researchgate.netresearchgate.netresearchgate.net The use of a chiral bis(oxazolinylphenyl)amide (BOPA) ligand was crucial for achieving good asymmetric induction. thieme-connect.com
Copper-Catalyzed Cycloadditions : Copper(II) triflate in combination with 8-quinolinyl-oxazoline ligands has been shown to be uniquely effective in promoting the enantioselective [2π+2σ] cycloaddition of BCBs with imines. thieme-connect.de
Organocatalytic Approaches : An asymmetric organocatalytic approach using a confined imidodiphosphorimidate (IDPi) Brønsted acid has been developed to catalyze the formal cycloaddition of BCBs with N-aryl imines, affording chiral 2-azabicyclo[2.1.1]hexanes with high enantioselectivity. acs.orgnih.govnih.govacs.org
Table 2: Catalytic Systems for Enantioselective (3+2) Cycloaddition of BCBs with Imines
| Catalyst System | Ligand/Co-catalyst | Substrate Scope | Enantiomeric Ratio (er) | Reference(s) |
|---|---|---|---|---|
| Zinc | Bis(oxazolinylphenyl)amide (BOPA) | BCBs with a 2-acyl imidazole (B134444) group and alkynyl/aryl imines | up to 96.5:3.5 | researchgate.netresearchgate.netthieme-connect.comresearchgate.net |
| Copper(II) triflate | 8-Quinolinyl-oxazoline | BCBs with a pyrazole-amide substituent and various imines | up to 98% ee (after recrystallization) | thieme-connect.de |
| Imidodiphosphorimidate (IDPi) Brønsted acid | - | BCBs with ester, ketone, and amide groups and N-aryl imines | up to 99:1 | acs.orgnih.govnih.govacs.org |
Catalytic Approaches to Azabicyclo[2.1.1]hexane Systems
Modern catalytic methods provide efficient and selective pathways to the 2-azabicyclo[2.1.1]hexane core, enabling control over stereochemistry and substitution patterns. These approaches often utilize transition metals or small organic molecules to catalyze cycloadditions and functionalizations that build the bicyclic structure.
Transition metal catalysis is a powerful tool for constructing the azabicyclo[2.1.1]hexane (aza-BCH) skeleton, typically through formal cycloaddition reactions. researchgate.net A variety of metals have been employed, with zinc catalysis being a notable example. An efficient synthesis of aza-BCHs has been reported via an enantioselective zinc-catalyzed (3+2) cycloaddition of bicyclo[1.1.0]butanes (BCBs) with imines. rsc.org This method allows for the modular synthesis of multi-substituted chiral aza-BCHs. nih.gov
Beyond zinc, other metals have been shown to control the outcome of reactions involving BCBs. In a study of catalyst-controlled divergent synthesis, Cu(I) catalysts were found to selectively produce bicyclo[2.1.1]hexane products via a formal cycloaddition pathway. researchgate.net In contrast, Au(I) catalysts directed the reaction toward an addition–elimination pathway, yielding cyclobutene products. researchgate.net The choice of metal catalyst is therefore critical in determining the final molecular architecture. A screening of various metal triflates demonstrated this diversity; while AgOTf provided the bicyclo[2.1.1]hexane product in high yield, Ni(OTf)₂ produced a mixture of the bicyclohexane and a cyclobutene side product. researchgate.net
| Catalyst | Reactants | Product Type | Yield of Bicyclo[2.1.1]hexane | Ref |
| Zn-catalyst | Bicyclo[1.1.0]butane, Imine | Azabicyclo[2.1.1]hexane | Not specified | rsc.org |
| Cu(I)-catalyst | Bicyclo[1.1.0]butane amide, Azadiene | Bicyclo[2.1.1]hexane | Good to high yields (e.g., 94%) | researchgate.net |
| AgOTf | Bicyclo[1.1.0]butane amide, Azadiene | Bicyclo[2.1.1]hexane | 82% | researchgate.net |
| Ni(OTf)₂ | Bicyclo[1.1.0]butane amide, Azadiene | Bicyclo[2.1.1]hexane & Cyclobutene | 52% | researchgate.net |
| Au(I)-catalyst | Bicyclo[1.1.0]butane amide, Azadiene | Cyclobutene (major) | Not applicable | researchgate.net |
Organocatalysis offers a metal-free alternative for the enantioselective synthesis of azabicyclo[2.1.1]hexanes. A significant development in this area is the use of a confined imidodiphosphorimidate (IDPi) Brønsted acid as a catalyst. nih.govresearchgate.net This powerful organocatalyst facilitates a formal cycloaddition reaction between bicyclo[1.1.0]butanes (BCBs) and N-aryl imines under mild conditions. nih.govrsc.org
The reaction demonstrates broad substrate scope, accommodating BCBs with ester, ketone, and amide functionalities, and produces chiral azabicyclo[2.1.1]hexanes with exceptional levels of enantioselectivity (up to 99:1 enantiomeric ratio). nih.govthieme-connect.de Experimental evidence suggests that the reaction proceeds through a stepwise mechanism. nih.govresearchgate.net This methodology represents a crucial advance, providing modular access to functionalized, enantioenriched aza-BCHs, which are highly valuable building blocks in drug discovery. thieme-connect.de
| Catalyst | Reactants | Key Feature | Enantiomeric Ratio (er) | Ref |
| Confined IDPi Brønsted Acid | Bicyclo[1.1.0]butanes (BCBs), N-aryl imines | Asymmetric formal cycloaddition | Up to 99:1 | nih.govresearchgate.net |
| IDPi Catalyst 7b | BCB amide, N-aryl imine | Optimization with electron-rich catalyst | 97:3 | nih.gov |
| Confined IDPi Brønsted Acid | BCBs with ester, ketone, or amide groups | Broad substrate scope | High enantioselectivity | nih.govthieme-connect.de |
The direct, enantioselective functionalization of azabicyclic alkenes is a desirable strategy for creating complex chiral molecules. While the catalytic asymmetric addition of carbon nucleophiles to azabicyclic alkenes without ring-opening has been largely unexplored, recent advances have been made using iron catalysis to achieve an enantioselective carbometalation. researchgate.net
This process involves the reaction of an azabicycloalkene with an organozinc reagent in the presence of a chiral iron(II) catalyst. The reaction proceeds via an enantioselective olefin insertion into an iron-carbon bond (carboferration), followed by transmetalation with the organozinc reagent. researchgate.net This sequence generates an optically active organozinc intermediate, which can be trapped by various electrophiles to yield highly functionalized azabicyclic products. researchgate.net This iron-catalyzed method represents the first enantioselective carbometalation of azabicycloalkenes that proceeds without ring-opening, providing a novel pathway to chiral azabicyclo[2.2.1]heptane skeletons, a related and important structural motif. researchgate.net
| Catalysis | Reactants | Intermediate | Key Process | Ref |
| Iron(II) / Chiral Phosphine Ligand | Azabicyclic alkene, Organozinc reagent | Optically active organozinc species | Enantioselective carbometalation | researchgate.net |
Ring Expansion and Rearrangement Pathways to Azabicyclo[2.1.1]hexanes
Alternative to cycloaddition strategies, rearrangement and ring expansion reactions provide powerful entries into the 2-azabicyclo[2.1.1]hexane system from different bicyclic precursors. These methods often leverage the strain of smaller ring systems to drive the formation of the desired scaffold.
The strained 1-azabicyclo[1.1.0]butane system serves as a valuable precursor for the synthesis of larger N-heterocycles. A notable ring enlargement pathway involves the reaction of 3-phenyl-1-azabicyclo[1.1.0]butane with electron-deficient alkenes like dimethyl dicyanofumarate or dimethyl dicyanomaleate. rsc.org This reaction proceeds as a formal cycloaddition to the central C-N bond of the azabicyclobutane, yielding cis- and trans-1-azabicyclo[2.1.1]hexane derivatives. The mechanism is proposed to be a stepwise process involving a zwitterionic intermediate. rsc.org
Another method utilizes photochemical conditions to achieve a formal cycloaddition between azabicyclo[1.1.0]butanes (ABBs) and styrenes, affording 1-azabicyclo[2.1.1]hexanes. This approach employs a polar-radical-polar relay strategy to overcome the difficulty of directly reducing the ABB, showcasing the versatility of these strained precursors in constructing the aza-BCH framework.
| Precursor | Reagent | Product | Mechanism | Ref |
| 3-Phenyl-1-azabicyclo[1.1.0]butane | Dimethyl dicyanofumarate | 1-Azabicyclo[2.1.1]hexane dicarboxylate | Stepwise via zwitterionic intermediate | rsc.org |
| Azabicyclo[1.1.0]butane (ABB) | Styrene | 1-Azabicyclo[2.1.1]hexane | Photochemical polar-radical-polar relay |
A key rearrangement strategy for forming the 2-azabicyclo[2.1.1]hexane system begins with the 2-azabicyclo[2.2.0]hex-5-ene skeleton, which is readily accessible from pyridines. The outcome of reactions with these precursors can be controlled by the choice of electrophile and solvent. researchgate.net
Specifically, the reaction of N-(alkoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-enes with certain halonium ion electrophiles can be directed to produce rearranged 2-azabicyclo[2.1.1]hexane products. researchgate.net For instance, using bromine in the polar aprotic solvent nitromethane (B149229) leads exclusively to the rearranged anti,anti-5,6-dibromo-2-azabicyclo[2.1.1]hexane. researchgate.net Similarly, N-bromosuccinimide (NBS) in acetic acid favors the formation of a rearranged 5-bromo-6-acetate product. researchgate.net In contrast, other electrophiles like iodonium (B1229267) or phenylselenonium ions react to give only unrearranged 1,2-addition products, demonstrating the critical role of the electrophile in controlling the reaction pathway. researchgate.net
| Precursor | Electrophile / Solvent | Outcome | Product Example | Ref |
| N-(alkoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-ene | Bromine / Nitromethane | Rearrangement | anti,anti-5,6-dibromo-2-azabicyclo[2.1.1]hexane | researchgate.net |
| N-(alkoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-ene | NBS / Acetic Acid | Rearrangement (8:1 mixture) | 5-bromo-6-acetate-2-azabicyclo[2.1.1]hexane | researchgate.net |
| N-(alkoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-ene | Pyridinium (B92312) bromide perbromide / CH₂Cl₂ | No Rearrangement | Unrearranged 5,6-dibromide | |
| N-(alkoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-ene | Iodonium or Phenylselenonium ions | No Rearrangement | Unrearranged 1,2-addition product | researchgate.net |
Scalability and Preparative Synthesis of Azabicyclo[2.1.1]hexane Derivatives
The transition from laboratory-scale synthesis to multigram and industrial production presents a unique set of challenges. Researchers have focused on developing efficient and economically viable methods to access key 2-azabicyclo[2.1.1]hexane building blocks in significant quantities.
Multigram Synthesis Development for Key Intermediates
The scalability of this process is a notable advancement, as it provides substantial quantities of a versatile building block for further elaboration. nuph.edu.ua This key intermediate has been successfully converted into a variety of other useful derivatives on a large scale. For instance, the aminomethyl derivative was prepared on a 20-gram scale. nuph.edu.ua
Another demonstration of scalability is a ten-gram-scale [3+2] cycloaddition, deprotection, and N-deletion process that produced significant quantities of intermediates and the final product with yields comparable to milligram-scale reactions. acs.org
Table 1: Large-Scale Synthesis of a Key 2-Azabicyclo[2.1.1]hexane Intermediate and Derivatives
| Compound | Scale | Yield | Notes | Reference |
|---|---|---|---|---|
| N-Boc-4-hydroxymethyl-2,4-methanoproline | 0.7 kg | 32% (overall) | Four-step synthesis from selected starting materials. | nuph.edu.uaresearchgate.netnuph.edu.ua |
| N-PMP-aza-BCH | 42.6 g | 69% | [3+2] cyclization product. | acs.org |
| aza-BCH | 11.0 g | 72% | After deprotection of the PMP group. | acs.org |
| Bicyclobutane (BCP) | 16.7 g | 81% | After N-atom deletion. | acs.org |
| Aminomethyl derivative | ~20 g | 91% | Prepared from the key N-Boc protected intermediate. | nuph.edu.ua |
Practical Considerations for Industrial and Large-Scale Production
For the industrial and large-scale production of 2-azabicyclo[2.1.1]hexane derivatives, several practical considerations are paramount. These include the cost and availability of starting materials, the safety of the chemical transformations, the efficiency of the reactions in terms of yield and throughput, and the ease of purification of the final products.
The development of non-photochemical strategies is a significant step towards industrial applicability, as photochemical reactions can be difficult to scale up. rsc.org Similarly, transition-metal-free protocols are advantageous as they avoid the costs and potential toxicity associated with metal catalysts. researchgate.net
Furthermore, the development of catalytic asymmetric cycloadditions is crucial for producing enantioenriched saturated bicyclic compounds needed in drug design and development. researchgate.net Achieving high enantioselectivity on a large scale remains a challenge but is an active area of research. The use of organocatalysis, for example, presents a promising avenue for scalable, enantioselective synthesis under mild conditions. nih.gov
Table 2: Key Considerations for Scalable Synthesis of 2-Azabicyclo[2.1.1]hexanes
| Consideration | Importance in Large-Scale Production | Example from Research | Reference |
|---|---|---|---|
| Starting Materials | Cost-effectiveness and ready availability are crucial for economic viability. | Careful selection of starting materials was key to the 0.7 kg scale synthesis. | nuph.edu.uaresearchgate.netnuph.edu.ua |
| Reaction Type | Non-photochemical and transition-metal-free methods are generally preferred for safety and cost. | A non-photochemical strategy was developed to access a 4-CHF₂ substituted 2-aza-BCH. | rsc.org |
| Process Efficiency | High yields, minimal steps, and ease of purification reduce cost and waste. | An optimized isolation procedure avoiding chromatography was developed. | nuph.edu.ua |
| Stereocontrol | Access to enantiomerically pure compounds is often required for pharmaceutical applications. | Asymmetric organocatalysis has been used to generate chiral aza-BCHs with high enantioselectivity. | nih.gov |
| Safety | Avoiding hazardous reagents and reaction conditions is a primary concern. | The development of syntheses under mild conditions is a recurring theme. | researchgate.netnih.gov |
Reactivity Profiles and Mechanistic Investigations of 2 Azabicyclo 2.1.1 Hexane Derivatives
Nucleophilic Reaction Pathways
The strained nature of the 2-azabicyclo[2.1.1]hexane ring system significantly influences its susceptibility and response to nucleophilic attack. Reactions can proceed via ring-opening, substitution at peripheral carbon centers, or, more unusually, at the bridgehead positions.
While the primary goal of many synthetic strategies is to maintain the bicyclic core, nucleophilic ring-opening can occur under certain conditions. For instance, in the reaction of N-benzyl-5-anti,6-anti-dibromo-2-azabicyclo[2.1.1]hexane with silver fluoride (B91410) (AgF) in dimethylformamide (DMF) or sodium fluoride (NaF) in dimethyl sulfoxide (B87167) (DMSO), an oxidative ring-opening was observed, leading to the formation of an aromatic aldehyde. choudharylab.com This transformation highlights a potential competing pathway to simple substitution, particularly under oxidative conditions. choudharylab.com
The rearrangement of N-chloro-1-methyl-2-azabicyclo[2.1.1]heptyl systems, a related strained azabicyclic compound, under silver-ion catalyzed solvolysis leads to the ring-opened product 4-methoxymethyl-2-methyl-1-pyrroline, demonstrating the propensity of these strained systems to undergo ring cleavage to relieve strain. le.ac.uk
Nucleophilic displacement of substituents on the carbon skeleton, particularly at the C5 and C6 positions, is a key method for functionalizing the 2-azabicyclo[2.1.1]hexane core. The displacement of 5(6)-anti-bromo substituents has been successfully achieved with a variety of nucleophiles. nih.gov These reactions are highly dependent on the nature of the nitrogen substituent, the solvent, and the counter-ion of the nucleophile. choudharylab.comnih.gov
The presence of an amine nitrogen is a prerequisite for the displacement of anti-bromide ions. nih.gov Studies have shown that N-benzyl derivatives are effective substrates for these transformations. choudharylab.com Reaction rates and yields are generally higher in polar aprotic solvents like DMSO compared to DMF. choudharylab.comnih.gov The choice of metal salt also plays a critical role; for instance, cesium acetate (B1210297) (CsOAc) gives better results than sodium acetate (NaOAc). choudharylab.comnih.gov While many sodium and lithium salts are effective, the substitution with fluoride often requires harsher conditions or different reagents, such as silver fluoride in nitromethane (B149229). choudharylab.comnih.gov
The presence of electron-withdrawing groups at the 6-anti position, such as fluoro, acetoxy, azido (B1232118), bromo, or thiophenyl groups, has been found to slow down the rate of bromide displacement at the 5-anti position. nih.govacs.org This indicates a significant electronic effect transmitted through the bicyclic framework.
Below is a table summarizing various nucleophilic substitution reactions on 5-anti-bromo-2-azabicyclo[2.1.1]hexane derivatives.
| Substrate | Nucleophile/Reagent | Solvent | Product(s) | Yield (%) |
| N-Benzyl-5-anti,6-anti-dibromo-2-azabicyclo[2.1.1]hexane | NaN₃ | DMF | N-Benzyl-5-anti-azido-6-anti-bromo-2-azabicyclo[2.1.1]hexane | 88 |
| N-Benzyl-5-anti,6-anti-dibromo-2-azabicyclo[2.1.1]hexane | CsOAc | DMSO | N-Benzyl-5-anti-acetoxy-6-anti-bromo-2-azabicyclo[2.1.1]hexane | 81 |
| N-Benzyl-5-anti-bromo-2-azabicyclo[2.1.1]hexane | NaSPh | DMSO | N-Benzyl-5-anti-phenylthio-2-azabicyclo[2.1.1]hexane | 92 |
| N-Benzyl-5-anti,6-anti-dibromo-2-azabicyclo[2.1.1]hexane | AgF | CH₃NO₂ | N-Benzyl-5-anti,6-anti-difluoro-2-azabicyclo[2.1.1]hexane | 39 |
Data compiled from Krow, G. R., et al. (2009). nih.gov
Additions of nucleophiles to ketone derivatives, such as 5-bromo-6-oxo-2-azabicyclo[2.1.1]hexane, have been utilized to introduce alkyl and aryl groups with facial selectivity for attack from the face syn to the nitrogen atom. cdnsciencepub.com
Nucleophilic substitution at bridgehead positions of bicyclic systems is generally disfavored due to the geometric constraints for an Sₙ2 transition state and the instability of a bridgehead carbocation for an Sₙ1 pathway. However, successful nucleophilic substitutions have been demonstrated at a methylene (B1212753) group attached to the C1 bridgehead position of the 2-azabicyclo[2.1.1]hexane ring system. acs.orgnih.gov
These displacement reactions, for example, the reaction of a 1-mesyloxymethyl derivative, require thermal activation but notably proceed without the rearrangement that might be anticipated in such a strained system. acs.orgnih.gov This pathway opens up avenues for constructing novel derivatives with a wider range of functional groups attached to the 1-position via a methylene spacer. acs.orgacs.org In some cases, a novel tricyclic carbamate (B1207046) intermediate has been isolated, and its subsequent reaction with a nucleophile leads directly to N-deprotected substitution products. acs.orgnih.gov
Electrophilic Reaction Pathways
Electrophilic additions to unsaturated precursors provide a powerful route to the 2-azabicyclo[2.1.1]hexane skeleton, often proceeding with high stereoselectivity. The participation of the nitrogen lone pair is a recurring theme in these transformations.
An efficient synthesis of the 2-azabicyclo[2.1.1]hexane ring system has been achieved starting from a cyclobutene (B1205218) dicarbamate. nih.govacs.org The key step involves a stereoselective electrophilic addition of phenylselenyl bromide to the double bond. nih.govacs.orgacs.org The subsequent intramolecular ring closure of the resulting intermediate in the presence of a base like sodium hydride affords the 2-azabicyclo[2.1.1]hexane product. nih.govacs.orgresearchgate.net This strategy allows for the multigram-scale preparation of the bicyclic scaffold and provides access to various functionalized derivatives. acs.org
A well-established method for synthesizing 2-azabicyclo[2.1.1]hexanes involves the rearrangement of 2-azabicyclo[2.2.0]hex-5-enes upon reaction with electrophiles, particularly halonium ions. acs.orgrsc.org The outcome of these reactions is highly dependent on the choice of electrophile and solvent, which control the extent of neighboring group participation by the nitrogen atom. acs.orgresearchgate.net
When N-(alkoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-enes react with bromine, an initial exo-addition forms a bromonium ion intermediate. lookchem.comclockss.org In nonpolar solvents like dichloromethane (B109758), this intermediate can be attacked by a bromide ion to yield an unrearranged 5,6-dibromo-2-azabicyclo[2.2.0]hexane. acs.org However, in polar aprotic solvents like nitromethane or poorly nucleophilic protic solvents like acetic acid, the reaction pathway is dominated by nitrogen neighboring group participation. acs.orgresearchgate.net The nitrogen lone pair attacks the bromonium ion in an intramolecular fashion, leading to a highly strained tricyclic aziridinium (B1262131) ion intermediate. rsc.orglookchem.com Subsequent nucleophilic attack by a bromide ion on this aziridinium ion occurs regioselectively at the less hindered C1 position, causing a skeletal rearrangement to furnish the thermodynamically more stable 5,6-dibromo-2-azabicyclo[2.1.1]hexane. acs.orglookchem.com
The electrophile itself also plays a crucial role. While bromonium ions readily lead to rearranged products, iodonium (B1229267) and phenylselenonium ions typically give only unrearranged 1,2-addition products, regardless of the solvent. acs.orgresearchgate.net This suggests that the corresponding iodonium and phenylselenonium intermediates are less prone to undergo rearrangement via nitrogen participation compared to the bromonium ion. acs.org
The influence of substituents on the starting alkene has also been investigated. For instance, the presence of methyl groups at the 3- and 4-positions of the 2-azabicyclo[2.2.0]hex-5-ene can sterically hinder the external nucleophilic attack on the bromonium ion, thereby favoring the rearrangement pathway through the aziridinium ion to yield products like 1,4-dimethyl-5,6-dibromo-2-azabicyclo[2.1.1]hexane. lookchem.com
| Starting Alkene | Electrophile/Solvent | Major Product Type | Mechanism |
| N-alkoxycarbonyl-2-azabicyclo[2.2.0]hex-5-ene | Br₂ / CH₂Cl₂ | Unrearranged | AdE2 |
| N-alkoxycarbonyl-2-azabicyclo[2.2.0]hex-5-ene | Br₂ / CH₃NO₂ | Rearranged | Neighboring Group Participation |
| N-alkoxycarbonyl-2-azabicyclo[2.2.0]hex-5-ene | I₂ / CH₂Cl₂ | Unrearranged | AdE2 |
| N-alkoxycarbonyl-2-azabicyclo[2.2.0]hex-5-ene | PhSeBr / CH₂Cl₂ | Unrearranged | AdE2 |
Data compiled from Krow, G. R., et al. (2003). acs.org
Intramolecular Rearrangements and Cyclizations
The inherent strain and electronic properties of the 2-azabicyclo[2.1.1]hexane framework make it susceptible to a variety of intramolecular rearrangements and cyclizations, often leading to the formation of novel and complex molecular architectures.
Zwitterionic Intermediate Formation and Cyclization
A key mechanistic feature in the reactivity of some bicyclic systems is the formation of zwitterionic intermediates. In the reaction of 3-phenyl-1-azabicyclo[1.1.0]butane with electron-deficient alkenes like dimethyl dicyanofumarate and dimethyl dicyanomaleate, a formal cycloaddition occurs. uzh.ch This process is not concerted but proceeds stepwise through a relatively stable zwitterionic intermediate. uzh.ch The initial step involves a nucleophilic Michael-type addition of the azabicyclo[1.1.0]butane to the activated double bond of the alkene. uzh.ch The resulting zwitterion, with its well-stabilized positive and negative charges, has a prolonged lifetime, allowing for subsequent intramolecular cyclization to yield cis- and trans-4-phenyl-1-azabicyclo[2.1.1]hexane dicarboxylates. uzh.ch The formation of the same product mixture from both (E)- and (Z)-alkenes supports the intermediacy of this zwitterion. uzh.ch This intermediate can be trapped by morpholine (B109124), providing further evidence for its existence. uzh.ch
Similarly, a gold/scandium relay catalysis approach for synthesizing oxa-spiro-bicyclo[2.1.1]hexanes involves a zwitterionic intermediate. acs.org In this system, a gold-catalyzed intramolecular cyclization of an alkynyl alcohol generates a vinyl ether intermediate, which then attacks a Lewis acid-activated bicyclo[1.1.0]butane (BCB). This attack forms a zwitterionic intermediate that subsequently undergoes an intramolecular aldol-type cyclization to furnish the final spirocyclic product. acs.org
Furthermore, theoretical calculations on the reaction of bicyclobutanes with alkenes to form bicyclo[2.1.1]hexanes suggest that a stepwise pathway involving a zwitterionic intermediate is energetically more favorable, leading to the exclusive formation of the bicyclo[2.1.1]hexane product. researchgate.net
Late-Stage Skeletal Editing via N-Atom Deletion
A powerful strategy for modifying molecular scaffolds is "skeletal editing," which involves the insertion or deletion of atoms within the core structure. researchgate.netd-nb.infonih.gov This approach offers a direct route to new molecular frameworks without the need for de novo synthesis. d-nb.infonih.gov In the context of 2-azabicyclo[2.1.1]hexane derivatives, late-stage N-atom deletion has emerged as a valuable tool for transforming these aza-BCHs into bicyclo[1.1.1]pentanes (BCPs). nih.govacs.org
This transformation is particularly noteworthy as it allows for a "scaffold hop" between two important classes of bioisosteres, enabling efficient exploration of valuable chemical space. nih.govresearchgate.net The process typically involves the conversion of the secondary amine of the aza-BCH into an isodiazene intermediate, which then extrudes dinitrogen gas (N₂) to form a diradical species. nih.govnih.gov This short-lived diradical rapidly undergoes carbon-carbon bond formation to yield the BCP core. nih.govnih.gov
Several reagents have been developed to facilitate this N-atom deletion. One prominent method utilizes O-diphenylphosphinylhydroxylamine (DPPH) to promote the transformation of multisubstituted aza-BCHs into BCPs. acs.org This approach is scalable to decagram quantities and demonstrates good functional group tolerance. acs.org Another class of reagents effective for this purpose are anomeric amides, such as N-pivaloyloxy-N-alkoxyamides. researchgate.netd-nb.infonih.gov These reagents react with the secondary amine to form an ONN-system that rearranges to the isodiazene intermediate. d-nb.info
This N-deletion strategy has been successfully applied to a variety of aza-BCHs prepared through methods like intramolecular [2+2] photocycloadditions and intermolecular [3+2] cycloadditions of imines with bicyclo[1.1.0]butanes. nih.govacs.orgescholarship.org The modularity of this sequence provides access to a diverse range of bridge-functionalized BCPs, which are otherwise difficult to synthesize. nih.gov
Table 1: Examples of Late-Stage N-Atom Deletion from 2-Azabicyclo[2.1.1]hexane Derivatives
| Starting Aza-BCH Derivative | Reagent | Product BCP Derivative | Yield (%) | Reference |
| N-H-3-carboxylate-aza-BCH | DPPH | 2-carboxylate-BCP | 91 | acs.org |
| N-H-3-phenyl-aza-BCH | DPPH | 2-phenyl-BCP | 99 | acs.org |
| N-H-3-ketone-aza-BCH | DPPH | 2-ketone-BCP | 47 | acs.org |
| N-H-3-amide-aza-BCH | DPPH | 2-amide-BCP | 88 | acs.org |
| 1,5-disubstituted aza-BCH | N-(benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)benzamide | 1,2-disubstituted BCP | 41 | escholarship.org |
Strain-Release Driven Reactivity
The significant ring strain inherent in the 2-azabicyclo[2.1.1]hexane framework is a key determinant of its reactivity. This strain can be harnessed as a thermodynamic driving force for various chemical transformations.
Role of Ring Strain in Reaction Thermodynamics and Kinetics
The high ring strain energy of bicyclic systems like bicyclo[1.1.0]butanes (BCBs) makes them excellent precursors for the synthesis of 2-azabicyclo[2.1.1]hexanes. The release of this strain provides a strong thermodynamic driving force for reactions. bris.ac.uk For instance, the formal [3+2] cycloaddition between BCBs and imines to form aza-BCHs is a strain-release driven process. acs.org Similarly, the conversion of aza-BCHs to the even more strained bicyclo[1.1.1]pentanes (BCPs) via N-atom deletion is a remarkable reaction, given the increase in strain energy. acs.orgescholarship.org The strain energy of the BCP core is approximately 68 kcal/mol, which is significantly higher than that of the aza-BCH. escholarship.org The fact that this transformation proceeds efficiently highlights the powerful kinetic and thermodynamic factors at play, often overcoming the formation of less strained, linear diene byproducts. acs.orgescholarship.org
The strain-release concept is also central to the synthesis of 2-azanorbornanes from azahousane reagents, where the homolysis of a strained C-C bond is the key step. nih.gov Furthermore, the reaction of azabicyclo[1.1.0]butane-tethered aryls to form azetidine (B1206935) spiro-tetralins proceeds through a complex azabicyclo[2.1.1]hexane intermediate, driven by the release of strain in the starting material. d-nb.info
Complexities in Heterobicyclic Alkene Reactivity
The reactivity of heterobicyclic alkenes, such as N-(alkoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-enes, which are precursors to 2-azabicyclo[2.1.1]hexanes, is complex and highly dependent on the reaction conditions and the nature of the electrophile. researchgate.netnih.gov The reaction of these alkenes with halonium ions can lead to either unrearranged 1,2-addition products or rearranged 2-azabicyclo[2.1.1]hexane structures. researchgate.netnih.gov
The neighboring nitrogen atom can participate in the reaction, leading to the formation of a strained aziridinium ion intermediate. rsc.orglookchem.com The fate of this intermediate is influenced by the solvent and the substituents on the bicyclic core. researchgate.netnih.govlookchem.com For example, with bromonium ions, polar aprotic solvents like nitromethane or poorly nucleophilic protic solvents like acetic acid facilitate nitrogen participation and subsequent rearrangement to the 2-azabicyclo[2.1.1]hexane skeleton. researchgate.netnih.govresearchgate.net In contrast, using pyridinium (B92312) bromide perbromide in a nonpolar solvent like dichloromethane can suppress this rearrangement and favor the formation of the unrearranged dibromide. researchgate.netnih.gov
The position of substituents on the starting alkene also plays a crucial role. lookchem.comnih.gov Substituents at the 3-endo position can sterically block nucleophilic attack on the initially formed bromonium ion, forcing it to rearrange to the aziridinium ion and subsequently to the 2-azabicyclo[2.1.1]hexane product. lookchem.comnih.gov Conversely, iodonium and phenylselenonium ions tend to give only unrearranged addition products, regardless of the solvent, while chloronium and fluoronium ions can cause ring cleavage. researchgate.netnih.gov
Stereochemical Control and Regioselectivity in Transformations
Achieving stereochemical control and regioselectivity is a central challenge in the synthesis and functionalization of complex molecules like 2-azabicyclo[2.1.1]hexane derivatives. The rigid, bicyclic nature of this scaffold often allows for high levels of stereocontrol in its reactions.
In the synthesis of 2-azabicyclo[2.1.1]hexanes from N-(alkoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-enes, the addition of bromine can proceed stereoselectively to yield 5-anti-6-anti-dibromo-2-azabicyclo[2.1.1]hexanes. lookchem.comnih.gov Similarly, the reaction of these alkenes with N-bromosuccinimide (NBS) in wet DMSO can produce rearranged 5-anti-bromo-6-anti-hydroxy-2-azabicyclo[2.1.1]hexanes stereoselectively. nih.gov
The strain-release driven Friedel-Crafts spirocyclization of azabicyclo[1.1.0]butane-tethered aryls generates a complex azabicyclo[2.1.1]hexane intermediate as a single diastereomer. bris.ac.ukd-nb.info This high level of diastereoselectivity is a testament to the influence of the strained bicyclic framework on the reaction pathway.
Furthermore, enantioselective methods for the synthesis of chiral aza-BCHs have been developed. Organocatalytic approaches using a confined imidodiphosphorimidate (IDPi) Brønsted acid can catalyze the formal cycloaddition of bicyclo[1.1.0]butanes with N-aryl imines to produce chiral aza-BCHs with high enantioselectivity (up to 99:1 er). acs.org Zinc-catalyzed enantioselective [3+2] cycloadditions of BCBs with imines also provide access to aza-BCHs with two quaternary carbon centers in high yield and enantiomeric ratio. researchgate.net
Nucleophilic displacement reactions on substituted 2-azabicyclo[2.1.1]hexanes also exhibit stereochemical preferences. Displacements of 5(6)-anti-bromo substituents have been achieved, producing a variety of difunctionalized derivatives. nih.gov These reactions are sensitive to the solvent and the choice of metal salt, with faster rates and higher yields often observed in DMSO compared to DMF. nih.gov
Diastereoselectivity in Cycloadditions
The construction of the 2-azabicyclo[2.1.1]hexane ring system often proceeds through cycloaddition reactions where the control of stereochemistry is a key challenge and a subject of intensive research. Various strategies have been developed to achieve high diastereoselectivity, including catalyzed and uncatalyzed cycloadditions of bicyclo[1.1.0]butanes (BCBs) with imines.
An organocatalytic asymmetric formal [3+2] cycloaddition of BCBs with N-aryl imines has been shown to produce chiral 2-azabicyclo[2.1.1]hexanes with high levels of enantioselectivity. acs.orgacs.org This reaction is catalyzed by a confined imidodiphosphorimidate (IDPi) Brønsted acid, which activates the imine by creating a chiral environment. acs.org The enantioselective nucleophilic attack of the BCB onto the activated iminium ion establishes the stereochemistry of the final product. acs.org The reaction tolerates a wide range of substituents on both the N-aryl imine and the BCB, consistently affording high yields and excellent enantiomeric ratios. acs.orgacs.org For instance, the reaction proceeds smoothly with N-aryl imines bearing either electron-donating or electron-withdrawing groups at various positions on the aromatic ring. acs.org A proposed stepwise mechanism involves the formation of a stabilized benzylic cation intermediate, which then undergoes ring closure. acs.orgacs.org
Similarly, enantioselective zinc-catalyzed [3+2] cycloadditions between BCBs functionalized with a 2-acyl imidazole (B134444) group and various imines yield 2-azabicyclo[2.1.1]hexanes with up to 94% yield and high enantioselectivity (96.5:3.5 er). researchgate.net Computational and experimental studies suggest that this reaction follows a concerted nucleophilic ring-opening mechanism. researchgate.net
Another approach involves the stereoselective electrophilic addition of phenylselenyl bromide to a cyclobutene dicarbamate, which, after subsequent intramolecular ring closure, affords the 2-azabicyclo[2.1.1]hexane skeleton. researchgate.netacs.org Furthermore, a strain-release-driven interrupted Friedel–Crafts reaction has been found to generate highly complex, dearomatized 2-azabicyclo[2.1.1]hexane intermediates exclusively as a single diastereomer. d-nb.info
The following table summarizes the results of the organocatalytic asymmetric cycloaddition of various bicyclo[1.1.0]butanes and N-aryl imines.
| Entry | BCB Substituent (R¹) | N-Aryl Imine Substituent (R²) | Product | Yield (%) | Enantiomeric Ratio (er) |
|---|---|---|---|---|---|
| 1 | -C(O)N(CH₃)Ph | Phenyl | 3a | 96 | 97:3 |
| 2 | -C(O)N(CH₃)Ph | 2-Bromophenyl | 3b | 91 | 97:3 |
| 3 | -C(O)N(CH₃)Ph | 3-Bromophenyl | 3c | 94 | 98:2 |
| 4 | -C(O)N(CH₃)Ph | 4-Methoxyphenyl | 3g | 75 | 98:2 |
| 5 | -C(O)N(c-Hex)₂ | Phenyl | 3l | 85 | 99:1 |
| 6 | -C(O)Ph | Phenyl | 3r | 94 | 98:2 |
| 7 | -C(O)OEt | Phenyl | 3t | 72 | 97:3 |
Facial Selectivity in Carbonyl Additions
The stereochemical outcome of nucleophilic additions to carbonyl groups on the 2-azabicyclo[2.1.1]hexane framework is governed by significant facial selectivity. Studies on derivatives such as 5-bromo-6-oxo-2-azabicyclo[2.1.1]hexane have shown that nucleophilic attack consistently occurs from the face syn to the nitrogen atom of the bicyclic system. cdnsciencepub.comresearchgate.netresearchgate.net This pronounced selectivity is attributed to the steric hindrance posed by the ethano-bridge on the anti face, which directs the incoming nucleophile to the more accessible syn face relative to the nitrogen bridge. cdnsciencepub.com
This stereocontrol is robust and has been observed for a variety of nucleophiles, including organolithium and organomagnesium reagents. cdnsciencepub.comresearchgate.net For example, the addition of methylmagnesium bromide to 5-bromo-6-oxo-2-azabicyclo[2.1.1]hexane yields the corresponding tertiary alcohol with the methyl group in the syn position. cdnsciencepub.com This predictable selectivity allows for the stereocontrolled synthesis of 5(6)-syn-alkyl or aryl substituted tertiary alcohols. cdnsciencepub.comresearchgate.net
The table below presents data on the facial selectivity of nucleophilic additions to carbonyl groups in 2-azabicyclo[2.1.1]hexane derivatives.
| Entry | Substrate | Nucleophile/Reagent | Product (Major Isomer) | Stereochemical Outcome | Yield (%) |
|---|---|---|---|---|---|
| 1 | 5-Bromo-6-oxo-2-azabicyclo[2.1.1]hexane | MeMgBr | 6-anti-Bromo-5-syn-methyl-2-azabicyclo[2.1.1]hexan-5-syn-ol | syn-attack | 81 |
| 2 | 5-Bromo-6-oxo-2-azabicyclo[2.1.1]hexane | PhMgBr | 6-anti-Bromo-5-syn-phenyl-2-azabicyclo[2.1.1]hexan-5-syn-ol | syn-attack | 79 |
| 3 | 5-Oxo-2-azabicyclo[2.1.1]hexane | MeMgBr | 5-syn-Methyl-2-azabicyclo[2.1.1]hexan-5-anti-ol | syn-attack | 56 |
| 4 | 5-Oxo-2-azabicyclo[2.1.1]hexane | PhMgBr | 5-syn-Phenyl-2-azabicyclo[2.1.1]hexan-5-anti-ol | syn-attack | 63 |
Computational and Theoretical Chemistry Studies of 2 Azabicyclo 2.1.1 Hexane Systems
Electronic Structure and Stability Calculations
The rigid bicyclic framework of 2-azabicyclo[2.1.1]hexane imparts significant ring strain, which profoundly influences its electronic structure and stability. Computational studies have been pivotal in quantifying this strain and analyzing the resultant geometric distortions.
Quantitative Assessment of Strain Energy
The strain energy of the 2-azabicyclo[2.1.1]hexane (aza-BCH) core is a critical parameter dictating its chemical behavior. Computational studies have estimated the strain energy of the parent aza-BCH scaffold to be approximately 38 kcal/mol. acs.org This inherent strain is a key factor in its synthetic accessibility through strain-release-driven reactions. d-nb.info For comparison, this value is substantially lower than that of the more compact and highly strained bicyclo[1.1.1]pentane (BCP) ring system, which has a calculated strain energy of about 68 kcal/mol. acs.org The difference in strain energy is a driving force in skeletal editing strategies that transform aza-BCHs into BCPs. acs.org
The concept of strain energy is typically derived by comparing the actual heat of formation of a molecule with a theoretical strain-free value calculated using group increment methods. semanticscholar.org Computational approaches often employ isodesmic or homodesmotic reactions, where the number and types of bonds are conserved on both sides of a theoretical reaction, to provide a more precise calculation of the strain energy inherent to the cyclic system. semanticscholar.org
Table 1: Comparative Strain Energies of Bicyclic Scaffolds
| Compound | Calculated Strain Energy (kcal/mol) | Reference |
|---|---|---|
| 2-Azabicyclo[2.1.1]hexane (aza-BCH) | ~38 | acs.org |
| Bicyclo[1.1.1]pentane (BCP) | ~68 | acs.org |
Analysis of Bond Angles and Dihedral Angles
The 2-azabicyclo[2.1.1]hexane system is essentially a proline analogue where the pyrrolidine (B122466) ring is conformationally locked by a C2-C4 methylene (B1212753) bridge. raineslab.comcdnsciencepub.com This rigid structure forces the five-membered ring into a single, fixed pucker, profoundly influencing its dihedral angles. raineslab.comresearchgate.net In contrast to proline, which can adopt various puckers, the 2-azabicyclo[2.1.1]hexane scaffold constrains the φ (phi) and ψ (psi) dihedral angles in peptide chains. raineslab.com
Computational and X-ray diffraction studies on N-acetylated methyl esters of 2-azabicyclo[2.1.1]hexane-based amino acids reveal specific conformational preferences. raineslab.com For instance, the trans-amide isomer of Ac-methanohyp-OMe shows distinct dihedral angles that are more constrained than those in comparable prolyl peptides. raineslab.com Analysis of NMR data for rearranged dibromides, such as 5,6-dibromo-2-azabicyclo[2.1.1]hexane, relies on the dihedral angle relationships between protons to determine stereochemistry, highlighting the fixed geometry of the scaffold. lookchem.com For example, the absence of coupling between certain protons can indicate a 90° dihedral angle, confirming a specific spatial orientation. lookchem.com
Table 2: Selected Dihedral Angles in an Ac-Xaa-OMe Model Peptide
| Residue (Xaa) | Ring Pucker | φ (deg) | ψ (deg) | Reference |
|---|---|---|---|---|
| Proline | Cγ-exo | -58.6 | 143.0 | raineslab.com |
| Proline | Cγ-endo | -70.0 | 152.1 | raineslab.com |
| 2-Azabicyclo[2.1.1]hexane analogue | Fixed | Constrained | Constrained | raineslab.com |
Elucidation of Reaction Mechanisms
Computational chemistry has been instrumental in deciphering the complex reaction mechanisms that lead to the formation of the 2-azabicyclo[2.1.1]hexane skeleton. These investigations distinguish between different potential pathways, such as concerted or stepwise processes, and characterize the critical transition states involved.
Computational Investigations of Concerted vs. Stepwise Processes
The synthesis of 2-azabicyclo[2.1.1]hexanes can proceed through different mechanistic pathways depending on the reactants and conditions. One prominent route is the [3+2] cycloaddition of bicyclo[1.1.0]butanes (BCBs) with imines. researchgate.net Experimental and computational studies have shown that this reaction follows a concerted nucleophilic ring-opening mechanism. researchgate.net
In contrast, a stepwise mechanism has been identified in the reaction of 3-phenyl-1-azabicyclo[1.1.0]butane with electron-deficient alkenes like dimethyl dicyanofumarate. uzh.ch This reaction proceeds through a relatively stable zwitterionic intermediate. uzh.ch The initial step is a nucleophilic Michael addition of the azabicyclobutane to the alkene, forming the zwitterion. This intermediate is stable enough to allow for equilibration before the final, slower cyclization step occurs to form the 2-azabicyclo[2.1.1]hexane ring. uzh.ch The intervention of a trapping agent like morpholine (B109124) provided experimental evidence for this stepwise pathway. uzh.ch
Transition State Characterization in Cycloadditions and Rearrangements
The characterization of transition states is crucial for understanding the selectivity and energetics of reactions forming 2-azabicyclo[2.1.1]hexanes. In enantioselective cycloadditions between bicyclobutanes and imines, computational studies have highlighted the importance of π–π stacking interactions in the preferred transition state, which dictates the enantioselectivity of the reaction. thieme-connect.de
Rearrangements of N-(alkoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-enes to the more stable 2-azabicyclo[2.1.1]hexane system provide another key area of study. lookchem.comnih.gov The reaction with bromine is driven by the relief of strain and is highly dependent on solvent and substituents. nih.govresearchgate.net The mechanism involves the initial formation of a bromonium ion from the alkene. lookchem.com This can either be attacked directly by a bromide ion to give an unrearranged product or undergo rearrangement. lookchem.com The rearrangement proceeds through an aziridinium (B1262131) ion intermediate, which is formed by intramolecular nucleophilic attack by the nitrogen atom. lookchem.com The regioselective attack of a bromide ion on this aziridinium ion then yields the final, rearranged 2-azabicyclo[2.1.1]hexane product. lookchem.com Computational modeling of these intermediates and their associated transition states is essential for explaining the observed product distributions and stereochemical outcomes. lookchem.comresearchgate.net
Conformational Analysis and Molecular Dynamics Simulations
The rigid structure of the 2-azabicyclo[2.1.1]hexane system makes it an excellent subject for conformational analysis and molecular dynamics (MD) simulations. These studies provide insight into the molecule's three-dimensional shape, stability, and how it interacts with its environment. As a constrained proline analogue, its conformational properties have significant implications for peptide and protein chemistry. raineslab.comresearchgate.net
The bicyclic nature of the scaffold severely restricts the puckering of the pyrrolidine ring, which is a key conformational feature of proline. raineslab.comacs.org This rigidity leads to a more defined spatial orientation of substituents, a property that is highly valuable in drug design. nih.gov X-ray crystallography and NMR spectroscopy, supported by computational energy calculations (such as CNDO/2), have confirmed the fixed conformation and have been used to determine the relative stereochemistry of various derivatives. raineslab.comacs.org
Molecular dynamics simulations have been employed to compare the conformational restriction of 2-azabicyclo[2.1.1]hexane derivatives with analogous cyclopentane (B165970) or benzene (B151609) rings. Furthermore, MD simulations have been used to study the photodenitrogenation reactions of related bicyclic azoalkanes, which produce highly strained products. chemrxiv.org These simulations track the movement of atoms over time, revealing the dynamic processes of bond breaking and formation and helping to elucidate complex reaction mechanisms and stereochemical outcomes. chemrxiv.org Computational methods have also been applied to understand the regiochemistry of deprotonation reactions, linking the conformational properties of the ground state to reactivity. researchgate.net
Preferred Conformations of the Bicyclic Framework
The 2-azabicyclo[2.1.1]hexane framework is a rigid bicyclic system. Computational studies, often employing methods like Density Functional Theory (DFT), are used to determine the most stable three-dimensional arrangements of these molecules. The parent 2-azabicyclo[2.1.1]hexane is, in essence, a proline analogue with a methano bridge that constrains the pucker of the five-membered ring. nih.govacs.org This rigidity limits the number of accessible conformations, making it an interesting scaffold for medicinal chemistry. The inherent strain in the bicyclo[2.1.1]hexane system dictates its fundamental geometry.
Influence of Substituents on Conformational Preferences (e.g., 1,4-dimethyl substitution)
Substituents can introduce steric and electronic effects that alter the stability of different conformations. For instance, the placement of substituents can modulate the cis/trans ratio of the amide bond in N-acylated derivatives. researchgate.net In the case of 1,4-dimethyl substitution, the methyl groups are located at the bridgehead positions. The steric bulk of these methyl groups would be a key factor in determining the most stable conformation. Computational modeling would be essential to precisely quantify the energetic differences between possible conformers.
General findings for other substituted 2-azabicyclo[2.1.1]hexanes indicate that the bicyclic framework is largely rigid, and the primary conformational flexibility often arises from the orientation of substituents on the nitrogen atom or on the carbon backbone. nih.gov
Table 1: General Compound Information
| Compound Name | Formula |
| 1,4-dimethyl-2-azabicyclo[2.1.1]hexane | C₈H₁₅N |
| 2-Azabicyclo[2.1.1]hexane | C₅H₉N |
Prediction of Spectroscopic Properties
Computational chemistry serves as a powerful tool for predicting the spectroscopic properties of molecules, including NMR and vibrational spectra. These predictions can aid in the identification and characterization of newly synthesized compounds.
Computational NMR and Vibrational Spectroscopy
Theoretical calculations, particularly using DFT methods, can provide accurate predictions of nuclear magnetic resonance (NMR) chemical shifts and coupling constants, as well as infrared (IR) and Raman vibrational frequencies. researchgate.netuzh.ch For the 2-azabicyclo[2.1.1]hexane system, computational methods have been applied to understand the relationship between structure and spectroscopic data. researchgate.net
Predicted NMR spectra are valuable for assigning signals in experimental spectra, especially for complex molecules with overlapping peaks. Long-range spin-spin couplings, which are characteristic of rigid bicyclic systems like bicyclo[2.1.1]hexanes, can also be investigated computationally. acs.org
Similarly, computational vibrational spectroscopy can predict the frequencies and intensities of IR and Raman bands. These predictions are instrumental in assigning the various vibrational modes of the molecule, such as stretching and bending frequencies of different bonds.
While specific predicted NMR and vibrational data for this compound are not available in the reviewed literature, the established methodologies could be readily applied to this compound.
Correlation with Experimental Data
A crucial aspect of computational spectroscopy is the correlation of predicted data with experimental measurements. For the broader class of bicyclo[2.1.1]hexane derivatives, extensive work has been done to correlate NMR spectra with their structures. scite.ai These studies have established characteristic chemical shifts and coupling constants for protons in different positions of the bicyclic system.
In the context of 2-azabicyclo[2.1.1]hexane analogues, experimental NMR and other spectroscopic data have been used to validate computational models. For example, the trans/cis ratios of prolyl peptide bonds in substituted 2-azabicyclo[2.1.1]hexanes have been determined using NMR and compared with theoretical predictions. nih.gov The agreement between calculated and experimental data provides confidence in the computational models and their ability to predict the properties of related molecules.
For a novel compound like this compound, experimental synthesis and spectroscopic characterization would be necessary to validate any future computational predictions.
Advanced Functionalization and Chemical Modification of Azabicyclo 2.1.1 Hexanes
Derivatization at Bridgehead and Bridge Positions
The functionalization of the azabicyclo[2.1.1]hexane core at its bridgehead and bridge positions is a key strategy for creating diverse molecular architectures. These modifications allow for the precise placement of functional groups in three-dimensional space, influencing how the molecule interacts with biological targets.
Introduction of Carboxamide, Hydroxy, and Carboxylic Acid Groups (e.g., 2-Azabicyclo[2.1.1]hexane-1-carboxamide)
The introduction of carboxamide, hydroxy, and carboxylic acid functionalities onto the azabicyclo[2.1.1]hexane skeleton provides valuable handles for further chemical transformations and for establishing interactions with biological macromolecules.
For instance, the synthesis of 2-azabicyclo[2.1.1]hexane-1-carboxylates, also known as 2,4-methanoprolines, has been achieved on a multigram scale. nuph.edu.ua These derivatives serve as crucial building blocks. nuph.edu.ua The carboxylic acid group can be converted into a carboxamide, as exemplified by the preparation of N-chroman-6-yl-1-[[[1-[(2,4-dimethoxyphenyl)methylamino]-5-isoquinolyl]-methyl-amino]methyl]-4-[(1,2-dimethyl-6-oxo-4-pyridyl)oxymethyl]-2-azabicyclo[2.1.1]hexane-2-carboxamide. google.com This transformation is typically achieved through standard amide coupling reactions.
The introduction of hydroxy groups has also been extensively studied. For example, N-ethoxycarbonyl-5-anti-hydroxy-2-azabicyclo[2.1.1]hexane can be prepared from its corresponding bromohydrin precursor. amazonaws.com Furthermore, the synthesis of hydroxy derivatives, such as 4b, can be accomplished from an intermediary disulfonamide. acs.orgnih.gov This involves the displacement of an activated amino group with potassium acetate (B1210297), followed by additional steps. acs.orgnih.gov The resulting alcohol can then be oxidized under Jones conditions to yield the corresponding carboxylic acid derivative. acs.orgnih.gov
The Curtius rearrangement has proven to be a valuable method for converting carboxylic acids on the azabicyclo[2.1.1]hexane ring system into their corresponding amines. choudharylab.com This reaction allows for the stereospecific conversion of both 5-syn- and 5-anti-acids into amines, which can be isolated as carbamates. choudharylab.com These amines can then be further functionalized.
| Compound Name | Functional Group | Position of Functionalization | Reference |
| 2-Azabicyclo[2.1.1]hexane-1-carboxylate | Carboxylate | C-1 | nuph.edu.ua |
| N-chroman-6-yl-1-[[[1-[(2,4-dimethoxyphenyl)methylamino]-5-isoquinolyl]-methyl-amino]methyl]-4-[(1,2-dimethyl-6-oxo-4-pyridyl)oxymethyl]-2-azabicyclo[2.1.1]hexane-2-carboxamide | Carboxamide | C-2 | google.com |
| N-Ethoxycarbonyl-5-anti-hydroxy-2-azabicyclo[2.1.1]hexane | Hydroxy | C-5 | amazonaws.com |
| 2-Azabicyclo[2.1.1]hexane-5-carboxylic acid | Carboxylic Acid | C-5 | acs.orgnih.gov |
Functionalization at C-1 (e.g., 1-substituents in 1,4-dimethyl-2-azabicyclo[2.1.1]hexane)
Functionalization at the C-1 bridgehead position of the 2-azabicyclo[2.1.1]hexane ring system has been a significant area of research, opening pathways to novel derivatives. Successful nucleophilic substitution at a methylene (B1212753) group attached to the C-1 position allows for the introduction of a wide variety of functional groups via a methylene "spacer". nih.gov This approach has been instrumental in creating analogues of biologically active compounds. nih.govresearchgate.net
Displacement reactions, such as the loss of a mesylate anion from a 1-mesyloxymethyl derivative, can be achieved through thermal activation and proceed without the rearrangement that might be expected in such a strained bicyclic system. nih.gov This methodology has provided access to a range of heterocyclic substituents attached to the C-1 position. nih.govresearchgate.net
Side Chain Introduction at C-5/C-6 Positions
The introduction of side chains at the C-5 and C-6 positions of the 2-azabicyclo[2.1.1]hexane core further expands the chemical space accessible from this scaffold. Various synthetic strategies have been developed to introduce alkyl, aryl, and acyl groups at these positions with control over their stereochemistry. cdnsciencepub.com
One approach involves the oxidation of a bromoalcohol to a strained ketone, 5-bromo-6-oxo-2-azabicyclo[2.1.1]hexane. cdnsciencepub.com Nucleophilic additions to this ketone, or its debrominated counterpart, have been used to introduce 5(6)-syn-alkyl and aryl groups, as well as 5(6)-anti-alkyl and acyl substituents. cdnsciencepub.com The stereoselectivity of these additions is often directed by the existing stereochemistry of the bicyclic system. cdnsciencepub.com
Radical addition reactions have also been employed to introduce side chains. For example, a 6-anti-(1-hydroxyethyl) substituent can be introduced by replacing a bromine atom through a directed radical addition process. cdnsciencepub.com Furthermore, photochemical syntheses have been utilized to introduce acetyl groups at the C-5 position. cdnsciencepub.com
Strategic Incorporation of Heterocyclic and Aliphatic Substituents
The attachment of heterocyclic and aliphatic substituents to the azabicyclo[2.1.1]hexane framework is a key strategy for modulating the pharmacological properties of these molecules. These substituents can engage in specific interactions with biological targets, enhancing potency and selectivity.
Attachment of Pyridine (B92270) and Isoxazole (B147169) Heterocycles
The synthesis of azabicyclo[2.1.1]hexane derivatives bearing pyridine and isoxazole rings has been pursued to create potential nicotinic acetylcholine (B1216132) receptor (nAChR) ligands. researchgate.netresearchgate.net For example, a variety of pyridine heterocycles have been attached to the C-1 position via a -CH2O- spacer. researchgate.netresearchgate.net
The synthesis of isoxazole-containing derivatives has also been reported. researchgate.netresearchgate.net In one approach, a methylisoxazole substituent is attached to the 1-position of the 2-azabicyclo[2.1.1]hexane ring system. researchgate.netresearchgate.net The synthesis of coumarin-isoxazole-pyridine hybrids has also been achieved through 1,3-dipolar cycloaddition reactions of nitrile oxides with propargyloxy- or propargylaminocoumarins. preprints.org
Formation of Fluoro and Azido (B1232118) Derivatives
The introduction of fluorine and azide (B81097) groups into the azabicyclo[2.1.1]hexane scaffold can significantly impact the molecule's properties, including its metabolic stability and binding affinity. Nucleophilic displacement reactions have been successfully employed to produce a range of difunctionalized 2-azabicyclo[2.1.1]hexanes. choudharylab.comnih.govacs.org
Specifically, 5-anti-X-6-anti-Y-difunctionalized-2-azabicyclo[2.1.1]hexanes containing fluoro and azido substituents have been synthesized through the displacement of anti-bromide ions. choudharylab.comnih.govacs.org These reactions are influenced by the solvent and the choice of metal salt, with silver fluoride (B91410) in nitromethane (B149229) being effective for the introduction of fluoride. choudharylab.comnih.govacs.org
The synthesis of 5,6-difunctionalized-2-azabicyclo[2.1.1]hexanes with syn-hydroxy and syn-fluoro substituents has also been accomplished in a stereocontrolled manner. researchgate.net This highlights the versatility of synthetic methods available for introducing fluorine into this bicyclic system.
| Compound Name | Functional Group | Position of Functionalization | Reference |
| 5-anti-Fluoro-2-azabicyclo[2.1.1]hexane derivative | Fluoro | C-5 | choudharylab.comnih.govacs.org |
| 5-anti-Azido-2-azabicyclo[2.1.1]hexane derivative | Azido | C-5 | choudharylab.comnih.govacs.org |
| 5,6-difunctionalized-2-azabicyclo[2.1.1]hexane | Fluoro, Hydroxy | C-5, C-6 | researchgate.net |
Orthogonal Protection Strategies for Multifunctional Derivatives
In the synthesis of complex, multifunctional molecules, an orthogonal protection strategy is essential. This approach involves the use of multiple protecting groups, each of which can be removed under specific reaction conditions without affecting the others. organic-chemistry.org This allows for the sequential and selective modification of different functional groups within the same molecule. For derivatives of 2-azabicyclo[2.1.1]hexane, such strategies are crucial for controlled functionalization.
Researchers have developed optimized approaches to 4-substituted 2,4-methanoproline derivatives, which are based on the 2-azabicyclo[2.1.1]hexane skeleton. These methods provide access to key bicyclic building blocks with orthogonally protected functionalities. nuph.edu.uanuph.edu.ua For instance, a synthetic sequence might yield a compound with both a carbamate-protected amine and an ester-protected carboxylic acid. The ester can be selectively hydrolyzed under basic or acidic conditions, while the carbamate (B1207046) (like Boc or Cbz) remains intact, or vice-versa.
A notable example involves the synthesis of an orthogonally protected diamine from a carboxylic acid precursor via a Curtius rearrangement, achieving a 62% yield. nuph.edu.ua Subsequent hydrogenolysis can then remove a benzyl-type protecting group to yield a diamino acid derivative, demonstrating the power of this selective deprotection. nuph.edu.ua The choice of protecting groups is critical; for example, ester groups on the scaffold can be rendered orthogonal by using benzyl (B1604629) esters, which are removed by hydrogenolysis, and tert-butyl esters, which are cleaved with acid. rsc.org
This strategic protection and deprotection allows for the step-wise construction and modification of highly substituted 2-azabicyclo[2.1.1]hexane frameworks, enabling the synthesis of a wide array of complex derivatives. nuph.edu.ua
Table 1: Examples of Orthogonal Protecting Groups in Azabicyclo[2.1.1]hexane Synthesis
| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions |
|---|---|---|---|
| Amine | tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., TFA) |
| Amine | Benzyloxycarbonyl | Cbz | Hydrogenolysis (e.g., H₂, Pd/C) |
| Carboxylic Acid | Methyl ester | - | Saponification (e.g., LiOH, NaOH) |
| Carboxylic Acid | tert-Butyl ester | tBu | Acidic conditions (e.g., TFA) |
| Carboxylic Acid | Benzyl ester | Bn | Hydrogenolysis (e.g., H₂, Pd/C) |
| Hydroxyl | Benzyl ether | Bn | Hydrogenolysis (e.g., H₂, Pd/C) |
Divergent Synthesis and Late-Stage Diversification
Divergent synthesis is a powerful strategy that allows for the creation of a library of structurally distinct compounds from a common intermediate. nih.govrsc.org This is particularly valuable for late-stage diversification, where complex molecules are modified in the final steps of a synthetic sequence to rapidly generate analogues for structure-activity relationship (SAR) studies. nih.gov
Programmed Synthesis of Multisubstituted Derivatives
The programmed synthesis of multisubstituted azabicyclo[2.1.1]hexane derivatives relies on the modular assembly of the bicyclic core, often through cycloaddition reactions. A key approach is the [3+2] cycloaddition of bicyclo[1.1.0]butanes (BCBs) with imines, which can be catalyzed by Lewis acids to form the azabicyclo[2.1.1]hexane scaffold in a single step. nih.govresearchgate.netresearchgate.net The substituents on both the BCB and the imine starting materials can be varied, allowing for a programmed approach to a wide range of substituted products. acs.org
This modularity enables the synthesis of multisubstituted bicyclic hydrocarbons in a programmed and divergent manner. researchgate.net For example, after the initial cycloaddition, the resulting azabicyclohexane can undergo further functionalization. The nitrogen atom can be deprotected and re-functionalized, or substituents on the carbon skeleton can be modified. This allows for the systematic exploration of the chemical space around the bicyclic core. researchgate.net The ability to achieve these transformations on a gram scale enhances the practicality of this approach for generating significant quantities of diverse compounds. nuph.edu.ua
Transformation to Related Bicyclic Systems (e.g., Bicyclo[1.1.1]pentanes)
A significant application of late-stage diversification is the transformation of one molecular scaffold into another. A prominent example is the conversion of 2-azabicyclo[2.1.1]hexanes (aza-BCHs) into the related, highly strained bicyclo[1.1.1]pentanes (BCPs) through a process known as skeletal editing. researchgate.netnih.gov This "scaffold hop" is typically achieved via a nitrogen atom deletion from the aza-BCH core. acs.orgnih.gov
This transformation is remarkable because it allows access to bridge-functionalized BCPs, which are difficult to synthesize via other methods. nih.gov The general strategy involves preparing a multifunctionalized aza-BCH, often through an intramolecular photochemical [2+2] cycloaddition, followed by a deamination step. acs.orgnih.gov For instance, 1,5-disubstituted 2-azabicyclo[2.1.1]hexanes have been successfully converted into 1,2-disubstituted bicyclo[1.1.1]pentanes. acs.org The reaction often employs reagents that can activate the amine for elimination, such as N-pivaloyloxy-N-alkoxyamides. acs.org
Despite the significant ring strain of the BCP core (approx. 68 kcal/mol), these reactions can proceed with reasonable efficiency. nih.gov For example, treatment of an N-amino aza-BCH with N-(benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)benzamide afforded the desired BCP in 41% yield, showcasing a powerful method for interpolating between these two important classes of phenyl ring bioisosteres. nih.gov This skeletal editing approach significantly expands the accessible chemical space for drug discovery and materials science. acs.orgresearchgate.net
Table 2: Transformation of Azabicyclo[2.1.1]hexanes (aza-BCHs) to Bicyclo[1.1.1]pentanes (BCPs)
| Starting Aza-BCH | Reagent/Conditions | Product BCP | Yield | Reference |
|---|---|---|---|---|
| N-amino-aza-BCH | N-(benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)benzamide (6), THF, 45 °C | BCP | 41% | nih.gov |
| 1,5-disubstituted aza-BCH | N-pivaloyloxy-N-alkoxyamide | 1,2-disubstituted BCP | - | acs.org |
| N-allyl enamide precursor | 1. Photocycloaddition 2. Deprotection 3. Nitrogen deletion | 1,2,4-carbon-substituted BCP | 25% (from amine) | nih.gov |
Applications As Molecular Scaffolds in Modern Chemical Research
Design Principles for Sp3-Rich and Three-Dimensional Frameworks
The design of molecules with a high fraction of sp3-hybridized carbon atoms and complex 3D shapes is a central theme in contemporary medicinal chemistry. nih.govescholarship.org Such molecules often exhibit improved physicochemical properties compared to their flat, aromatic counterparts.
The "escape from flatland" concept advocates for moving away from predominantly two-dimensional aromatic structures towards more saturated, three-dimensional molecules. nuph.edu.ua This strategic shift aims to improve properties like solubility and metabolic stability while reducing promiscuity and toxicity. nih.gov The 2-azabicyclo[2.1.1]hexane (aza-BCH) scaffold, including the 1,4-dimethyl derivative, is a prime example of a successful application of this concept. nih.govrsc.orgrsc.org By replacing planar aromatic rings, these scaffolds introduce a greater degree of saturation and a more defined 3D geometry, which can lead to enhanced biological performance. nuph.edu.uaacs.org For instance, the incorporation of aza-BCH motifs can lead to compounds with improved aqueous solubility and reduced lipophilicity. rsc.orgresearchgate.net
The rigidity of the 2-azabicyclo[2.1.1]hexane framework is a key advantage in molecular design. rsc.orgbohrium.com Unlike flexible chains or rings that can adopt multiple conformations, the fixed structure of this bicyclic system reduces the entropic penalty upon binding to a target, potentially leading to higher affinity. This rigidity also allows for a more precise and predictable placement of substituents in 3D space, which is critical for optimizing interactions with specific binding pockets in proteins and other biological macromolecules. rsc.orgacs.org
Scaffold Utility in Medicinal Chemistry Research
The unique structural features of 1,4-dimethyl-2-azabicyclo[2.1.1]hexane have led to its exploration in various areas of medicinal chemistry.
Bioisosterism, the replacement of a part of a molecule with a chemically different group that retains similar biological activity, is a powerful tool in drug design. The 2-azabicyclo[2.1.1]hexane scaffold has been successfully employed as a bioisostere for both aromatic rings and pyrrolidine (B122466) rings. rsc.orgrsc.org
As a saturated bioisostere for an aromatic ring, it offers a 3D alternative that can improve physicochemical properties without compromising key binding interactions. acs.orgacs.org Specifically, 1,2-disubstituted bicyclo[2.1.1]hexanes have been proposed as isosteres for ortho-substituted benzenes, while 1,4-disubstituted versions can mimic meta-substituted benzenes. beilstein-journals.orgnih.gov The 2-azabicyclo[2.1.1]hexane scaffold also serves as a rigid replacement for the more flexible pyrrolidine ring, a common motif in many FDA-approved drugs. nih.govrsc.orgresearchgate.net This substitution can enhance metabolic stability and provide a different vector for substituent placement. nih.govresearchgate.net
The defined geometry of the 2-azabicyclo[2.1.1]hexane core is invaluable for probing structure-activity relationships (SAR). By systematically modifying substituents on the rigid scaffold, researchers can gain detailed insights into the specific interactions required for biological activity.
An important area of investigation has been the development of ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs). Derivatives of 2,4-methanoproline, a parent structure of 2-azabicyclo[2.1.1]hexane, have been synthesized and evaluated as potential nAChR ligands. nuph.edu.uanih.govnuph.edu.ua Studies have involved attaching various heterocyclic substituents, modeled after known nAChR agonists like ABT-594, to the bicyclic core. researchgate.netresearchgate.net While some of the synthesized compounds did not show the expected binding affinity, these investigations provided crucial SAR data, guiding the design of future generations of ligands. researchgate.net The ability to modify substituents at the 1-position of the 2-azabicyclo[2.1.1]hexane ring system has been a key strategy in these efforts. nih.gov
The synthesis of molecules containing complex stereocenters is a significant challenge in organic chemistry. The 2-azabicyclo[2.1.1]hexane framework provides a platform for the stereoselective construction of α-chiral amine fragments and quaternary carbon centers. researchgate.net Efficient synthetic methods, such as enantioselective zinc-catalyzed [3+2] cycloadditions of bicyclobutanes with imines, have been developed to produce these valuable scaffolds with high stereocontrol. researchgate.netresearchgate.net These methods allow for the creation of chiral aza-BCHs containing two quaternary carbons, which are highly sought-after features in drug candidates. researchgate.netresearchgate.net The ability to generate such stereochemically rich structures opens up new avenues for exploring chemical space and designing novel bioactive molecules. nih.govacs.orgresearchgate.net
Interactive Data Tables
Below are interactive tables summarizing key information about the chemical compounds mentioned in this article.
Table 1: Chemical Compounds and Their Significance
| Compound Name | CAS Number | Molecular Formula | Significance |
|---|---|---|---|
| This compound | 164153881-88-8 | C₇H₁₃N | Core scaffold of interest, provides a rigid 3D framework. uni.lu |
| 2,4-methanoproline | 36145-03-2 | C₆H₉NO₂ | Parent structure for many 2-azabicyclo[2.1.1]hexane derivatives. raineslab.com |
| ABT-594 | 161474-33-7 | C₁₂H₁₄N₂O | Model nicotinic acetylcholine receptor ligand for SAR studies. researchgate.net |
| Pyrrolidine | 123-75-1 | C₄H₉N | Flexible ring system for which aza-BCHs can act as a rigid bioisostere. nih.govrsc.org |
| Benzene (B151609) | 71-43-2 | C₆H₆ | Planar aromatic ring that can be replaced by 3D aza-BCH scaffolds. rsc.orgacs.org |
| Bicyclo[2.1.1]hexane | 285-33-6 | C₆H₁₀ | A related bridged bicyclic hydrocarbon. rsc.org |
| Bicyclo[1.1.1]pentane | 311-75-1 | C₅H₈ | Another important sp3-rich scaffold used as a bioisostere. acs.orgacs.org |
Development of Azabicyclo[2.1.1]hexane as Proline and Amino Acid Analogues
The 2-azabicyclo[2.1.1]hexane skeleton is fundamentally a constrained analogue of proline, one of the most unique proteinogenic amino acids. nih.govraineslab.com Proline's distinctive cyclic structure and its nature as a secondary amine impose significant conformational restrictions on the polypeptide backbone, making it a critical determinant of protein structure and folding. raineslab.com The azabicyclo[2.1.1]hexane scaffold mimics proline but with a more rigid bicyclic system that locks the ring into a specific pucker, offering a tool to dissect and control peptide and protein conformations. nih.govraineslab.com
2,4-Methanoproline, the carboxylic acid derivative of 2-azabicyclo[2.1.1]hexane, has been a subject of interest since its isolation from the seeds of Ateleia herbert smithii in the 1980s. uni-regensburg.denuph.edu.uaacs.org Its rigid bicyclic structure was recognized for its potential to stabilize the trans-amide bond configuration in peptides, a valuable feature in peptide-based drug design. nuph.edu.uaacs.org Peptidomimetics incorporating 2,4-methanoproline derivatives are used to enforce a specific bioactive conformation, which can enhance binding to biological targets and improve resistance to enzymatic degradation. raineslab.com
The synthesis of these derivatives has been a key focus of research. An efficient, multigram-scale synthesis of 2,4-methanoproline derivatives has been developed, providing access to key building blocks for medicinal chemistry. nuph.edu.uanuph.edu.ua This allows for the creation of a variety of useful derivatives containing functional groups like NH₂, COOH, CH₂NH₂, and CH₂F, with orthogonally protected functionalities for further elaboration. nuph.edu.uanuph.edu.ua Various synthetic strategies have been developed to access the core 2-azabicyclo[2.1.1]hexane ring system, often involving key steps like intramolecular nucleophilic substitutions or photochemical cyclizations. researchgate.netnih.govrsc.org These methods enable the production of diverse analogues for incorporation into peptide sequences. uni-regensburg.denih.gov
Table 1: Selected Synthetic Approaches to 2-Azabicyclo[2.1.1]hexane Derivatives
| Starting Material(s) | Key Reaction Step | Product Type | Reference(s) |
| Allyl benzyl (B1604629) ether | Intramolecular nucleophilic substitution | 2,4-Methanoproline | researchgate.netrsc.org |
| cis-Cyclobut-3-ene-1,2-dicarboxylic anhydride (B1165640) | Stereoselective electrophilic addition and ring closure | Functionalized 2-azabicyclo[2.1.1]hexanes | nih.gov |
| 3-(Chloromethyl)cyclobutanone and imines | Reversible addition of hydrogen cyanide and ring closure | 2-Alkyl-2-azabicyclo[2.1.1]hexane-1-carbonitriles | researchgate.netnih.gov |
| Acrylic acid derivative | Intramolecular photochemical [2+2]-cycloaddition in flow | 2,4-Methanopyrrolidines | researchgate.net |
The 2-azabicyclo[2.1.1]hexane scaffold serves as an exceptional tool for studying the influence of amino acid conformation on protein structure and stability, primarily by acting as a rigid mimic of proline and its derivatives. nih.govraineslab.com Proline's pyrrolidine ring naturally exists in different puckered conformations, and substituents at the C-4 position can significantly influence this pucker and the trans/cis ratio of the adjacent peptide bond. nih.govraineslab.com The 2-azabicyclo[2.1.1]hexane structure is, in effect, a proline analogue with two Cγ atoms locked into the two prevalent ring puckers of proline. nih.govraineslab.com
Research has focused on synthesizing 2-azabicyclo[2.1.1]hexane analogues of 2S-proline, (2S,4S)-4-hydroxyproline, and (2S,4S)-4-fluoroproline. nih.govraineslab.com Studies on these mimics revealed that their incorporation into peptides resulted in a trans/cis ratio that was invariant in a given solvent. nih.govraineslab.com This finding demonstrates that the conformational effect of C-4 substitution in proline is primarily due to its influence on the pyrrolidine ring pucker. nih.govraineslab.com This has significant implications for understanding the structure of collagen, which is rich in proline and 4-hydroxyproline (B1632879) residues and can be stabilized by the incorporation of 4-fluoroproline (B1262513) residues. nih.govraineslab.com
Beyond proline, the scaffold has been used to mimic other amino acids. For instance, 2,4-methanopyrrolidine-2,4-dicarboxylate, a derivative of the core structure, was studied as a conformationally locked analogue of glutamate (B1630785). rsc.org This mimic provided valuable insights into the structural requirements for substrates and inhibitors of glutamate transporters, which are important targets in the study of central nervous system pathologies. nuph.edu.uarsc.org
Table 2: Comparison of Proline and 2-Azabicyclo[2.1.1]hexane Analogues
| Compound | Key Structural Feature | Conformational Effect | Biological Relevance | Reference(s) |
| Proline | Flexible five-membered pyrrolidine ring | Exists in various puckers; influences trans/cis amide ratio | Key determinant of protein and collagen structure | nih.govraineslab.com |
| 2-Azabicyclo[2.1.1]hexane | Rigid bicyclic system | Locks the ring pucker; fixes the positions of Cγ atoms | Used to study the conformational effects of proline in peptides | nih.govraineslab.com |
| 4-Fluoro-2,4-methanoproline | Fluorinated bicyclic proline analogue | Constrains ring pucker and influences electronic properties | Tool for studying collagen stability and protein design | nih.govraineslab.comresearchgate.net |
| 2,4-Methanopyrrolidine-2,4-dicarboxylate | Dicarboxylic acid derivative | Conformationally locked glutamate analogue | Probe for glutamate transporters in the central nervous system | nuph.edu.uarsc.org |
Application in Bioorthogonal Probes and Labelling
Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biological processes. nih.gov These reactions rely on functional groups that are abiotic and react selectively and rapidly with a specific partner. nih.govpcbiochemres.com While the 2-azabicyclo[2.1.1]hexane scaffold is a valuable building block in medicinal chemistry, its direct use as a bioorthogonal probe is an emerging area, often linked to the reactivity of its precursors. nih.govresearchgate.net
The synthesis of azabicyclo[2.1.1]hexanes can be achieved through cycloaddition reactions involving highly strained molecules like bicyclo[1.1.0]butanes (BCBs). nih.govresearchgate.net BCBs themselves have attracted interest as agents for bioconjugation due to the high strain-release reactivity of their central C1-C3 bond. researchgate.net The principles of strain-release-driven reactivity are central to some of the most powerful bioorthogonal reactions, such as the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.gov
Furthermore, photochemical methods, which are sometimes employed in the synthesis of azabicyclo[2.1.1]hexanes, overlap with the field of photoinducible bioorthogonal reactions. researchgate.netnih.gov For example, photoaffinity labeling is a technique used to identify drug targets and involves photo-activatable groups like diazirines. enamine.net While direct evidence of this compound being used as a bioorthogonal probe is not prominent, the synthetic strategies used to create its core structure are closely related to the chemistry that enables bioorthogonal applications. The development of modular syntheses for functionalized azabicyclo[2.1.1]hexanes opens the possibility of incorporating reporter tags or reactive handles, which could enable their future use in bioorthogonal labeling and chemical biology studies. nih.gov
Q & A
Basic: What are the standard synthetic routes for 1,4-dimethyl-2-azabicyclo[2.1.1]hexane?
The compound is synthesized via photochemical [2+2] cycloaddition using iridium photocatalysts (e.g., Ir[dF(CF₃)ppy]₂(dtbpy)PF₆) under blue LED irradiation (450 nm). Starting from phenylacetaldehyde derivatives, a sequence of methylenation, Grignard addition, and oxidation yields dienones, which undergo cycloaddition in acetonitrile (90% yield) . Post-cycloaddition functionalization (e.g., NaBH₄ reduction, Curtius rearrangement) introduces substituents while maintaining the bicyclic core .
Key Methodological Insight : Optimize solvent choice (acetonitrile enhances yield) and catalyst loading (0.5–2 mol% Ir) for scalability.
Basic: How should this compound be stored to ensure stability?
Store under inert gas (N₂ or Ar) at 2–8°C to prevent degradation. The bicyclic scaffold’s strained structure makes it sensitive to moisture and oxidation .
Basic: What analytical techniques are critical for confirming the bicyclo[2.1.1]hexane structure?
Use X-ray crystallography to resolve bond angles and dihedral angles (e.g., d = 3.05–3.19 Å for substituent distances). Complement with ¹H iterative Full Spin Analysis (HiFSA) for NMR resonance assignment, particularly to distinguish sp³-rich environments from aromatic analogs .
Advanced: How can reaction yields be improved for derivatizing the bicyclo[2.1.1]hexane core?
Late-stage functionalization avoids instability issues with early intermediates. For example:
- Thianthrenation : Introduce substituents at the para-position using TFAA and HBF₄·Et₂O .
- Suzuki Coupling : Use Pd(PPh₃)₄ and Cs₂CO₃ to cross-couple brominated derivatives .
Avoid classical carbocation reactions (e.g., esterification) due to conformational restrictions; opt for photoredox or transition-metal catalysis .
Advanced: What strategies address contradictory bioactivity data when using bicyclo[2.1.1]hexane as a benzene bioisostere?
Contradictions arise in solubility and metabolic stability. For example:
- Solubility : Bicyclo[2.1.1]hexane in lomitapide analogs increased solubility 6-fold (3 μM → 18 μM) but reduced metabolic stability in boscalid analogs .
Resolution : Perform conformational analysis (X-ray/NMR) to compare dihedral angles (φ₁, φ₂) and logP values. Use in vitro assays (e.g., microsomal stability) to tailor substituents .
Advanced: How do dihedral angles of bicyclo[2.1.1]hexane compare to ortho-substituted benzene in bioactive compounds?
The scaffold’s φ₁ (C1-C2-C3-C4) and φ₂ (C2-C3-C4-C5) angles (~120°) mimic ortho-benzene’s geometry but with increased sp³ character. Distance between substituents (d = 3.05–3.19 Å) is marginally longer than benzene (3.04–3.10 Å), affecting ligand-receptor interactions .
Experimental Design : Overlay X-ray structures of lead compounds (e.g., valsartan) with bicyclo[2.1.1]hexane analogs to assess steric and electronic compatibility .
Advanced: Why do some bicyclo[2.1.1]hexane derivatives exhibit poor metabolic stability despite improved solubility?
Increased sp³ character reduces cytochrome P450 binding in some cases (e.g., conivaptan analog CLint decreased from 31 → 12 μL/min/mg) but enhances oxidation in others (e.g., fluxapyroxad analog t₁/₂ dropped 3-fold) .
Mitigation : Introduce electron-withdrawing groups (e.g., NO₂) or employ deuterium labeling to slow metabolism .
Basic: What are the key challenges in scaling up bicyclo[2.1.1]hexane synthesis?
- Photoreactor Limitations : Early methods required Hg lamps, complicating scale-up. Modern Ir-catalyzed reactions under LEDs enable gram-scale production (40% yield from 10 g starting material) .
- Purification : Use flash chromatography or distillation (e.g., 71% yield after crystallization from hexane-tBuOMe) .
Advanced: How can computational methods guide bicyclo[2.1.1]hexane functionalization?
DFT calculations predict regioselectivity in cycloadditions and hydrogenation. For example, iridium-catalyzed reactions favor endo transition states, validated by experimental yields .
Advanced: What synthetic routes avoid toxic reagents in bicyclo[2.1.1]hexane preparation?
Replace stannanes in cycloadditions with Eschenmoser’s salt for methylenation. Use NaBH₄ instead of LiAlH₄ for reductions to improve safety and scalability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
